Muraglitazar 12-carboxylic acid
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Overview
Description
Muraglitazar 12-carboxylic acid is a derivative of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) activator. Muraglitazar itself is known for its potential antidiabetic properties, targeting both PPAR alpha and gamma receptors. This compound has been studied for its effects on glucose and lipid metabolism, making it a subject of interest in the treatment of type 2 diabetes .
Preparation Methods
The preparation of muraglitazar 12-carboxylic acid involves several synthetic routes. One common method includes the oxidation of muraglitazar using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective formation of the carboxylic acid derivative.
Chemical Reactions Analysis
Muraglitazar 12-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidative metabolites.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
Muraglitazar 12-carboxylic acid has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying oxidation and reduction reactions. In biology, it is used to investigate the metabolic pathways and the role of PPAR receptors in glucose and lipid metabolism. In medicine, it has been explored for its potential therapeutic effects in managing type 2 diabetes and related metabolic disorders .
Mechanism of Action
The mechanism of action of muraglitazar 12-carboxylic acid involves its interaction with PPAR alpha and gamma receptors. By activating these receptors, the compound exerts insulin-sensitizing effects on liver and muscle tissues, leading to improved glucose uptake and reduced blood sugar levels. Additionally, it lowers triglycerides and raises high-density lipoprotein (HDL) cholesterol levels, promoting a favorable lipid profile .
Comparison with Similar Compounds
Muraglitazar 12-carboxylic acid can be compared with other dual PPAR activators such as pioglitazone and rosiglitazone. While all these compounds target PPAR receptors, this compound is unique in its dual activation of both PPAR alpha and gamma receptors, offering combined benefits in glucose and lipid metabolism . Similar compounds include:
Pioglitazone: Primarily a PPAR gamma activator.
Rosiglitazone: Another PPAR gamma activator with similar insulin-sensitizing effects.
Fibrates: PPAR alpha activators used mainly for lipid regulation.
This compound stands out due to its dual receptor activation, providing a broader range of metabolic benefits.
Properties
CAS No. |
875430-25-4 |
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Molecular Formula |
C29H26N2O9 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
4-[2-[4-[[carboxymethyl-(4-methoxyphenoxy)carbonylamino]methyl]phenoxy]ethyl]-2-phenyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C29H26N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(18-25(32)33)17-19-7-9-22(10-8-19)38-16-15-24-26(28(34)35)40-27(30-24)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,32,33)(H,34,35) |
InChI Key |
ZYZKRECKNGQURZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCCC3=C(OC(=N3)C4=CC=CC=C4)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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